Gastric Safety Advantage: Salicin vs. Sodium Salicylate and Saligenin in Gastric Lesion Induction (Rat Model)
Salicin does not induce gastric lesions even at high oral doses, whereas sodium salicylate and saligenin produce severe dose-dependent gastric injury in the same rat model [1].
| Evidence Dimension | Gastric lesion induction at 5 mmol/kg oral dose in rats |
|---|---|
| Target Compound Data | No gastric lesions observed |
| Comparator Or Baseline | Sodium salicylate (SANa) and saligenin (SG) induced severe gastric lesions in a dose-dependent manner at 1, 2.5, and 5 mmol/kg |
| Quantified Difference | Complete absence of lesions for salicin vs. severe lesions for comparators |
| Conditions | Oral administration to rats; gastric mucosa examined post-treatment |
Why This Matters
Procurement of salicin over sodium salicylate or saligenin is essential for experimental models or formulations requiring anti-inflammatory or antipyretic activity without confounding gastrointestinal toxicity.
- [1] Akao T, et al. Evaluation of salicin as an antipyretic prodrug that does not cause gastric injury. Planta Med. 2002;68(8):714-718. View Source
